REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:11])=[C:4]([C:7]([Cl:10])=[CH:8][CH:9]=1)[CH:5]=O.[NH2:12]OS(O)(=O)=O>O>[Br:1][C:2]1[C:3]([F:11])=[C:4]([C:7]([Cl:10])=[CH:8][CH:9]=1)[C:5]#[N:12]
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Name
|
|
Quantity
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9 g
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Type
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reactant
|
Smiles
|
BrC=1C(=C(C=O)C(=CC1)Cl)F
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The suspension was cooled
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Type
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CUSTOM
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Details
|
the solid was collected
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C(=C(C#N)C(=CC1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.04 mol | |
AMOUNT: MASS | 8.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |